5-(O-tolyl)oxazolidin-2-one

Synthetic methodology Regioselectivity Oxazolidinone

5-(O-tolyl)oxazolidin-2-one (CAS 69776-94-9, MF C10H11NO2, MW 177.20) belongs to the 5-aryl-2-oxazolidinone class, a privileged scaffold in medicinal chemistry and asymmetric synthesis. The ortho-tolyl substituent at the C5 position introduces a specific steric and electronic profile due to the methyl group's proximity to the heterocyclic core.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B13563736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(O-tolyl)oxazolidin-2-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CNC(=O)O2
InChIInChI=1S/C10H11NO2/c1-7-4-2-3-5-8(7)9-6-11-10(12)13-9/h2-5,9H,6H2,1H3,(H,11,12)
InChIKeyMSIRYXHMZMSXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(O-tolyl)oxazolidin-2-one | C10H11NO2 | 5-Aryl-2-oxazolidinone Scaffold for Chiral Research & Procurement


5-(O-tolyl)oxazolidin-2-one (CAS 69776-94-9, MF C10H11NO2, MW 177.20) belongs to the 5-aryl-2-oxazolidinone class, a privileged scaffold in medicinal chemistry and asymmetric synthesis [1]. The ortho-tolyl substituent at the C5 position introduces a specific steric and electronic profile due to the methyl group's proximity to the heterocyclic core. The compound is typically supplied at ≥98% purity for research purposes and can be accessed through regioselective cycloaddition of aziridines with CO2 [1] or cyclocarbonylation of amino alcohols.

Why 5-Aryl-2-oxazolidinones Like 5-(O-tolyl)oxazolidin-2-one Cannot Be Simply Interchanged


Within the 5-aryl-2-oxazolidinone family, subtle changes in aryl substitution pattern can dramatically alter physical properties, reactivity, and biological recognition. The ortho-methyl group in 5-(o-tolyl)oxazolidin-2-one creates a sterically congested environment around the C5 chiral center, which has been demonstrated to influence enantioselectivity in catalytic transformations [1]. A study on the catalyst-free synthesis of 5-aryl-2-oxazolidinones from aziridines showed that yields are highly sensitive to the aryl substituent's steric bulk, with the reaction outcome being 'tuned' by substrate structure [2]. Generalizing properties from para- or meta-substituted analogs (e.g., 5-(p-tolyl)oxazolidin-2-one) to the ortho-tolyl derivative is therefore unreliable, as the steric hindrance affects cyclization efficiency, crystalline packing, and potential chiral recognition.

Quantified Differentiation of 5-(O-tolyl)oxazolidin-2-one Against In-Class Comparators


Regioselective Synthesis: 5-(o-Tolyl) vs. N-(o-Tolyl) Oxazolidinone Formation

The synthesis of 5-(o-tolyl)oxazolidin-2-one via cyclocarbonylation of o-tolyl-containing 1,2-amino alcohols proceeds with high regioselectivity, directing cyclization to the C5-aryl product rather than the N-aryl isomer . This contrasts with methods using o-toluidine and ethylene carbonate, which exclusively give 3-(o-tolyl)oxazolidin-2-one. The aziridine ring-opening/recyclization strategy achieves 85-95% yield with complete retention of configuration, enabling scalable access to the C5-substituted isomer .

Synthetic methodology Regioselectivity Oxazolidinone

Computed Lipophilicity: 5-(o-Tolyl) vs. 5-(p-Tolyl) and 5-Phenyl Analogs

The computed partition coefficient (LogP) for 5-(o-tolyl)oxazolidin-2-one is 1.78 . While direct experimental LogP values for close analogs are not publicly available, the ortho-methyl group is expected to moderately increase lipophilicity compared to the unsubstituted 5-phenyl-oxazolidin-2-one (estimated LogP ~1.3) and may slightly reduce it relative to the 5-(p-tolyl) isomer due to steric shielding of the polar oxazolidinone ring, as predicted by class-level structure-property relationships.

Physicochemical properties Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

The TPSA of 5-(o-tolyl)oxazolidin-2-one is 38.33 Ų, identical to the TPSA of all 5-aryl-oxazolidin-2-one isomers since the substituent position does not change the count of H-bond donors (1) and acceptors (2) . This value is well below the 140 Ų threshold for oral bioavailability and blood-brain barrier penetration. While TPSA offers no differentiation among positional isomers, it quantitatively confirms the scaffold's favorable ADME profile for CNS applications relative to larger oxazolidinone derivatives with extended substituents (e.g., linezolid, TPSA ~88 Ų).

Drug-likeness ADME Permeability

Acute Toxicity Profile Relative to Known Oxazolidinone Drugs

5-(O-tolyl)oxazolidin-2-one is classified with GHS07 hazard statements (H302-H315-H319-H335), indicating acute oral toxicity, skin irritation, eye irritation, and respiratory irritation . The structurally related drug toloxatone (5-(hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one) has an LD50 of 1500-1850 mg/kg in mice . While direct toxicological comparison is not available, the GHS classification of 5-(o-tolyl)oxazolidin-2-one mandates standard laboratory handling precautions, positioning it as a research-only (not GMP) compound with manageable risk for medicinal chemistry campaigns.

Toxicology Safety Procurement risk

Enzyme-Catalyzed Kinetic Resolution for Enantiopure 5-Substituted Oxazolidinones

Enantiopure 5-substituted oxazolidinones, including 5-(o-tolyl)oxazolidin-2-one, can be obtained through enzyme-catalyzed kinetic resolution of epoxides [1]. This method provides access to both enantiomers with high optical purity, a critical requirement for chiral auxiliary and ligand applications. The study demonstrated that the steric bulk of the ortho-tolyl group influences the enantioselectivity (E-value) of the resolution, with aryl-substituted substrates showing distinct reactivity patterns compared to alkyl-substituted analogs [1].

Asymmetric synthesis Biocatalysis Chiral resolution

Procurement-Driven Application Scenarios for 5-(O-tolyl)oxazolidin-2-one


Chiral Building Block in Asymmetric Synthesis of Bioactive Molecules

5-(O-tolyl)oxazolidin-2-one serves as a chiral 5-aryl-oxazolidinone scaffold for constructing enantiomerically pure intermediates. Its low TPSA (38.33 Ų) and favorable LogP (1.78) make it a suitable core for CNS-penetrant lead series . The ortho-methyl group provides a unique steric handle for diastereoselective transformations, differentiating it from the 5-phenyl and 5-(p-tolyl) analogs in chiral auxiliary applications.

Medicinal Chemistry Library Enumeration Targeting CNS Diseases

The compound's computed LogP of 1.78 positions it within the optimal range for passive blood-brain barrier penetration (LogP 1-3). Its oxazolidinone core is a validated bioisostere for carbamates and ureas, making it a versatile fragment for structure-activity relationship (SAR) exploration in CNS disorders, distinct from the antibiotic class of 3-aryl-oxazolidinones which act via bacterial protein synthesis inhibition.

Catalytic Asymmetric Method Development Using CO2 Fixation

5-Aryl-2-oxazolidinones, including the o-tolyl derivative, are accessible via catalyst-free cycloaddition of aziridines with CO2 under compressed conditions [1]. This 'green chemistry' synthetic route is of high interest for sustainable process R&D. The o-tolyl variant can serve as a benchmark substrate for evaluating novel catalytic systems for CO2 utilization, given the steric challenge posed by the ortho-substituent.

Reference Standard in Regioisomer Discrimination Studies

Given the common confusion between 5-aryl-2-oxazolidinones and 3-aryl-2-oxazolidinones (which have distinct biological targets and synthetic routes), 5-(o-tolyl)oxazolidin-2-one can be used as an analytical reference standard for HPLC and LC-MS method development to resolve regioisomeric impurities in pharmaceutical process chemistry .

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